

Application Notes & Protocols: Angenomalin as a Therapeutic Agent

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Compound of Interest

Compound Name: Angenomalin

Cat. No.: B093187

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Introduction

Angenomalin is a novel, potent, and highly selective small-molecule inhibitor of the Anoctamin-7 (ANO7) receptor tyrosine kinase. Emerging research has identified aberrant ANO7 signaling as a key driver in the progression of specific subtypes of Glioblastoma Multiforme (GBM). **Angenomalin** functions as an allosteric inhibitor, binding to a unique pocket on the ANO7 protein, thereby locking the kinase in an inactive conformation. This mechanism prevents the downstream activation of the PI3K/Akt/mTOR pathway, which is crucial for tumor cell proliferation, survival, and angiogenesis. These application notes provide a summary of **Angenomalin's** in vitro and in vivo efficacy, along with detailed protocols for its experimental use.

Quantitative Data Summary

The therapeutic potential of **Angenomalin** has been evaluated through a series of preclinical experiments. The following tables summarize the key quantitative data regarding its efficacy and pharmacokinetic properties.

Table 1: In Vitro Efficacy of **Angenomalin** Against Glioblastoma Cell Lines

Cell Line	ANO7 Expression	IC50 (nM)	Assay Type
U-87 MG	High	15.2 ± 2.1	CellTiter-Glo®
A172	High	28.5 ± 3.5	CellTiter-Glo®
T98G	Moderate	150.7 ± 11.3	CellTiter-Glo®
LN-229	Low	> 10,000	CellTiter-Glo®

| Normal Human Astrocytes | Negative | > 25,000 | CellTiter-Glo® |

Table 2: In Vivo Antitumor Activity of **Angenomalin** in U-87 MG Xenograft Model

Treatment Group	Dose (mg/kg, p.o., daily)	Tumor Growth Inhibition (%)	Average Tumor Volume (mm³) at Day 21
Vehicle Control	0	0%	1540 ± 180
Angenomalin	10	45%	847 ± 95
Angenomalin	25	78%	339 ± 42

| **Angenomalin** | 50 | 92% | 123 ± 21 |

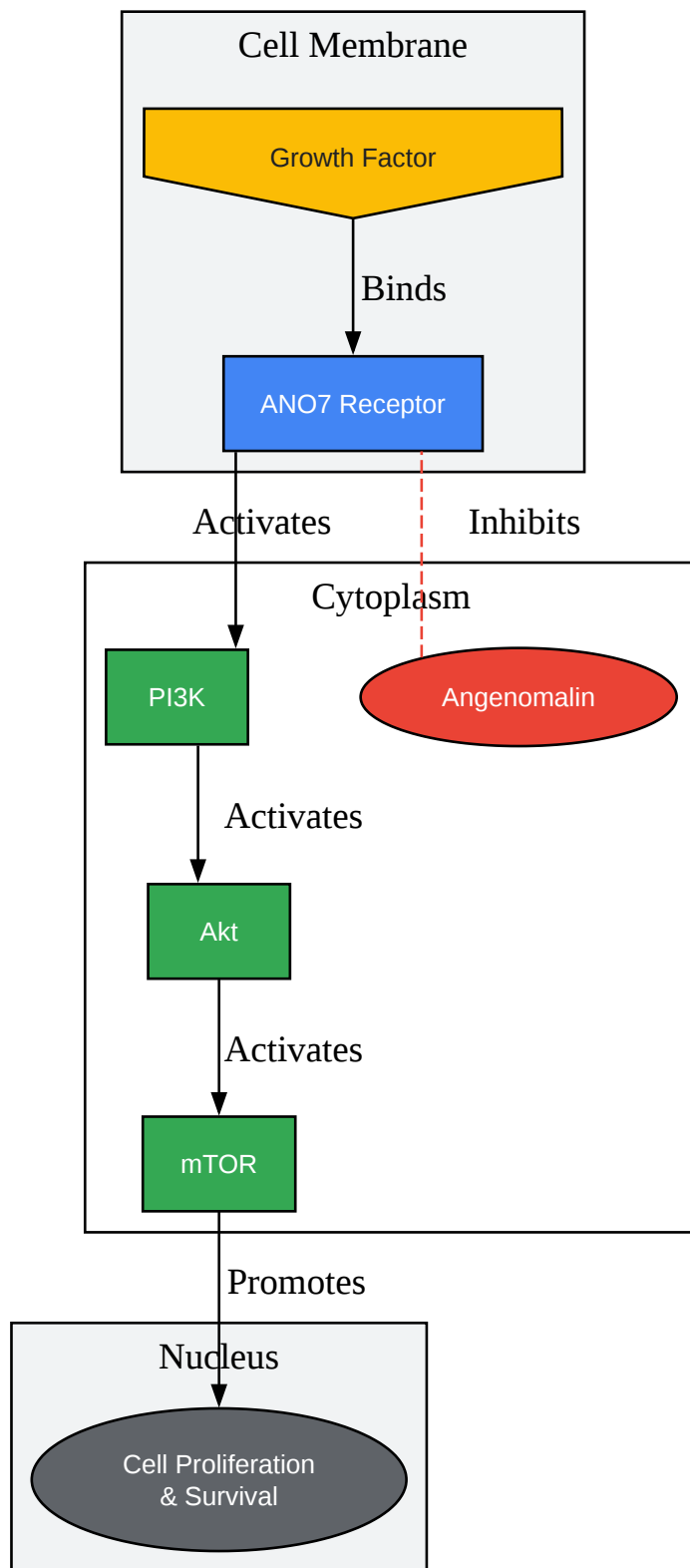
Table 3: Pharmacokinetic Properties of **Angenomalin** in Mice (25 mg/kg oral dose)

Parameter	Value
Half-life (t½)	8.2 hours
Cmax (Maximum Concentration)	2.5 µM
Tmax (Time to Cmax)	2.0 hours

| Bioavailability (F%) | 45% |

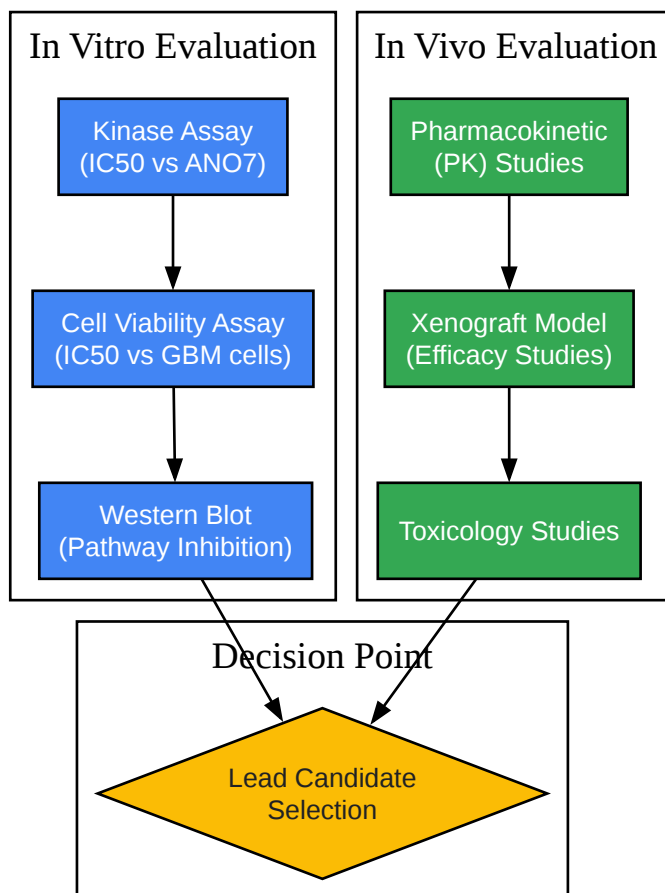
Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of **Angenomalin** and a typical experimental workflow for its evaluation.



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Caption: Proposed signaling pathway of the ANO7 receptor and the inhibitory action of Angenomalin.



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